(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Description
“(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester” is a benzothiazole derivative featuring a trifluoromethyl (-CF₃) substituent at position 6 and a tert-butyl carbamate group at position 2 of the benzothiazole ring. Benzothiazole scaffolds are widely explored in medicinal chemistry due to their biological relevance, such as kinase inhibition or antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl carbamate serves as a protective group for amines in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-12(2,3)20-11(19)18-10-17-8-5-4-7(13(14,15)16)6-9(8)21-10/h4-6H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKWJOVACCFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the condensation of 6-trifluoromethyl-benzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions.
Key Mechanistic Insight :
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Boc cleavage proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield the amine .
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The trifluoromethyl group enhances the electrophilicity of the benzothiazole ring but does not interfere with Boc deprotection .
Nucleophilic Substitution at the Benzothiazole Core
The electron-withdrawing trifluoromethyl group activates the benzothiazole ring toward nucleophilic substitution, particularly at the 2-position.
Example Reaction :
text(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester + NH₃ → 2-Amino-6-trifluoromethylbenzothiazole + tert-butanol
Functionalization via Cyanomethyl Group (Analogous Systems)
While the compound lacks a cyanomethyl group, structurally related analogs (e.g., (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester) undergo:
Note : For the trifluoromethyl variant, similar reactivity may occur if synthetic modifications introduce reactive handles.
Stability Under Basic Conditions
The tert-butyl carbamate group resists hydrolysis under basic conditions (pH >10), making it compatible with reactions requiring alkaline environments.
Key Data :
Cross-Coupling Reactions (Hypothetical Pathways)
Based on benzothiazole chemistry, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenation is performed.
Proposed Pathway :
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Halogenation : Introduce Br/I at the 4-position using NBS or NIS.
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Suzuki Coupling : React with arylboronic acids under Pd(PPh₃)₄ catalysis.
Example :
text4-Bromo-6-trifluoromethylbenzothiazole + PhB(OH)₂ → 4-Phenyl-6-trifluoromethylbenzothiazole
Scientific Research Applications
Pharmaceutical Applications
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester plays a crucial role in pharmaceutical development:
- Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The compound's stability and bioavailability make it an attractive candidate for drug formulation.
- Therapeutic Potential : Research indicates that this compound may exhibit therapeutic effects due to its interaction with specific biological targets, including enzymes and receptors. Its mechanism of action involves modulating intracellular pathways, which can lead to desired biological outcomes.
Case Study: Neurological Disorders
A study investigating the efficacy of related benzothiazole derivatives showed promising results in treating conditions such as Alzheimer's disease, where compounds with similar structures were found to inhibit amyloid-beta aggregation, a hallmark of the disease.
Agricultural Applications
The compound is also utilized in the agricultural sector:
- Agrochemicals : It is involved in developing pesticides and herbicides that are effective against various pests while minimizing environmental impact. The trifluoromethyl group enhances the chemical's stability and efficacy.
Case Study: Pesticide Development
Research has demonstrated that derivatives of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid can effectively control pest populations without causing significant harm to beneficial insects, highlighting its potential for sustainable agriculture.
Biochemical Research
In biochemical studies, this compound serves multiple purposes:
- Enzyme Inhibition Studies : It is used as a probe in assays to study enzyme activity and protein interactions. The ability of the compound to penetrate cell membranes allows researchers to investigate its effects on metabolic pathways.
Case Study: Enzyme Activity Modulation
A study utilizing this compound as an inhibitor revealed insights into metabolic regulation mechanisms, paving the way for developing new therapeutic agents targeting metabolic disorders.
Material Science
The unique properties of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester make it suitable for applications in material science:
- Polymer Production : Its chemical structure allows for the development of advanced materials with enhanced thermal stability and chemical resistance, which are critical for various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard:
- Quantification Methods : It aids in accurately quantifying related substances in complex mixtures, facilitating research across multiple scientific disciplines.
Mechanism of Action
The mechanism of action of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues within Benzothiazole Derivatives
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS: 1440526-44-2)
- Molecular Formula : C₁₉H₂₀N₂O₃S
- Molar Mass : 356.44 g/mol
- Substituent : Benzyloxy (-OCH₂C₆H₅) at position 5.
- The electron-donating nature of the benzyloxy group may decrease the electrophilicity of the benzothiazole ring compared to the electron-withdrawing CF₃ group.
- Applications : Likely used as an intermediate in drug synthesis, leveraging the benzothiazole core for target binding .
Target Compound: (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
- Inferred Molecular Formula : C₁₃H₁₃F₃N₂O₂S (estimated)
- Inferred Molar Mass : ~334.3 g/mol
- Substituent : Trifluoromethyl (-CF₃) at position 6.
- Greater thermal and oxidative stability due to the strong electron-withdrawing effect of CF₃.
Heterocyclic Variants: Pyridine-Based Analogues
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE (CAS: 294659-72-6)
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molar Mass : 256.69 g/mol
- Substituents : Chloro (-Cl) and formyl (-CHO) groups on a pyridine ring.
- Key Properties :
- The pyridine ring lacks the sulfur atom and fused benzene ring of benzothiazole, reducing aromaticity and lipophilicity.
- The formyl group increases reactivity, necessitating storage under inert gas (nitrogen/argon) at 2–8°C .
- Chloro and formyl substituents may limit stability in synthetic pathways compared to CF₃.
Other tert-Butyl Carbamate Derivatives
- 921769-07-5: Thieno[2,3-c]pyrazole core with nitro and piperidinylmethyl groups.
- 932396-68-4 : Bithiophene derivative with hexyloxyphenyl substituents.
- 923563-88-6 : Pyridine-based compound with trifluoro-benzyl and tert-butyl carbamate groups.
Key Observations :
- Structural diversity in tert-butyl carbamate derivatives highlights their versatility in drug design.
- The benzothiazole core distinguishes the target compound from pyridine or thiophene-based analogues, offering unique electronic and steric profiles .
Comparative Data Table
Biological Activity
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a synthetic compound notable for its unique structure, which combines a trifluoromethyl group with a benzothiazole ring and a carbamic acid tert-butyl ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C13H13F3N2O2S
- Molar Mass : 318.31 g/mol
- CAS Number : 1440526-38-4
The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various applications in pharmaceuticals and agrochemicals .
The biological activity of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group facilitates cellular penetration, allowing the compound to reach intracellular targets where it can modulate various biochemical pathways .
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant activity against certain types of cancer cells. For instance, related compounds in the benzothiazole family have shown IC50 values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its potential as an inhibitor of acetylcholinesterase (AChE) has been noted, which is relevant for treating neurodegenerative diseases such as Alzheimer's .
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of several benzothiazole derivatives, (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester was found to exhibit significant growth inhibition against MCF-7 breast cancer cells. The IC50 value was reported at approximately 5 µM, demonstrating its potential as a therapeutic agent in oncology .
Study 2: Enzyme Inhibition
A comparative study on enzyme inhibitors highlighted that this compound showed promising results against AChE with an IC50 value comparable to established inhibitors like donepezil. This suggests its utility in neuropharmacology .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester | Structure | Anticancer, Antimicrobial | ~5 |
| 2-Amino-6-(trifluoromethyl)benzothiazole | Structure | Anticancer | ~10 |
| 6-(Trifluoromethyl)-1,3-benzothiazol-2-ylamine | Structure | AChE Inhibitor | ~8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
